[6-(Difluoromethoxy)pyridin-2-yl]methanol
Overview
Description
“[6-(Difluoromethoxy)pyridin-2-yl]methanol”, also known as DFPM, is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular weight of 175.13 g/mol . The IUPAC name for this compound is (6-(difluoromethoxy)pyridin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- Synthetic Applications: The synthesis of complexes and compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrates the utility of pyridinyl methanol derivatives in forming structurally unique molecules. These molecules are characterized by intramolecular hydrogen bonding, contributing to the stabilization of their crystal structures (Percino, Chapela, & Rodríguez-Barbarín, 2005).
- Crystal Structure Analysis: The crystal and molecular structure analyses of various compounds, including those with pyridinyl methanol frameworks, help in understanding the geometric arrangements and potential applications of these molecules in material science and molecular engineering (Bourosh et al., 2018).
Catalytic Applications
- Catalysis and Oligomerization: Pyridinyl methanol derivatives are used in the synthesis of nickel complexes that serve as catalysts for the oligomerization of ethylene, showcasing their potential in polymer chemistry and industrial applications (Kermagoret & Braunstein, 2008).
- Photocatalytic Water Reduction: Complexes derived from pyridinyl methanol ligands have been explored for their photocatalytic activities in water reduction, indicating their potential in renewable energy applications and environmental remediation (Bachmann et al., 2013).
Molecular Interactions and Mechanisms
- Hydrogen Bonding and Molecular Polarizability: Studies on vibrational spectra and molecular polarizability of derivatives similar to [6-(Difluoromethoxy)pyridin-2-yl]methanol provide insights into the hydrogen bonding capabilities and electronic properties of these molecules, which are critical for understanding their reactivity and interactions with other molecules (Yadav et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
[6-(difluoromethoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVPSNADNRFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375098-11-5 | |
Record name | [6-(difluoromethoxy)pyridin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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